![molecular formula C18H21NO2 B13164894 (2E)-3-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13164894.png)
(2E)-3-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid is an organic compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . This compound is characterized by its pyrrole ring structure, which is substituted with dimethyl and propylphenyl groups, and a prop-2-enoic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole with an appropriate aldehyde, followed by oxidation to form the desired prop-2-enoic acid .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally synthesized in research laboratories under controlled conditions. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the prop-2-enoic acid moiety to a propanoic acid.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the prop-2-enoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole: Shares the pyrrole ring structure but lacks the prop-2-enoic acid moiety.
3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]propanoic acid: Similar structure but with a propanoic acid instead of a prop-2-enoic acid.
Uniqueness: 3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid is unique due to its specific substitution pattern and the presence of the prop-2-enoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(E)-3-[2,5-dimethyl-1-(4-propylphenyl)pyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H21NO2/c1-4-5-15-6-9-17(10-7-15)19-13(2)12-16(14(19)3)8-11-18(20)21/h6-12H,4-5H2,1-3H3,(H,20,21)/b11-8+ |
InChI Key |
ZWLQJTNQOIAWRZ-DHZHZOJOSA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/C(=O)O)C |
Canonical SMILES |
CCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Fluorobenzyl)amino]propanoic acid](/img/structure/B13164817.png)
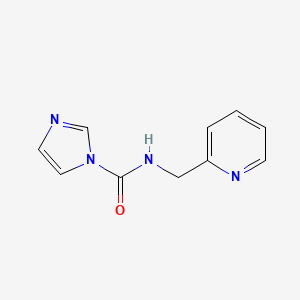
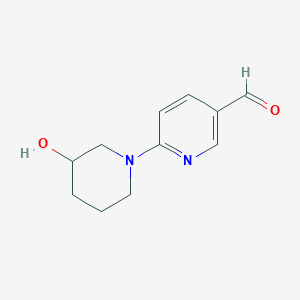
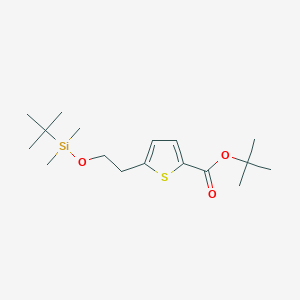
![6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13164833.png)
![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13164838.png)
![1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one](/img/structure/B13164839.png)
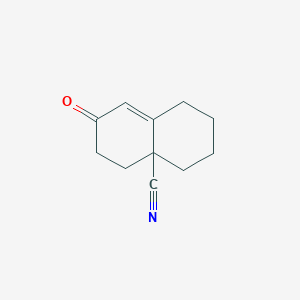
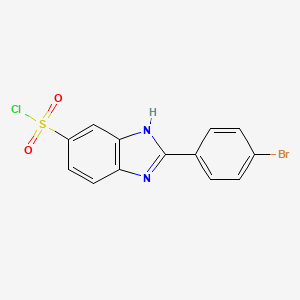
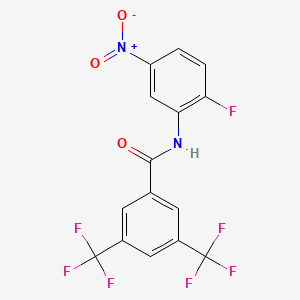

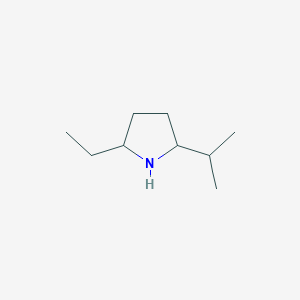
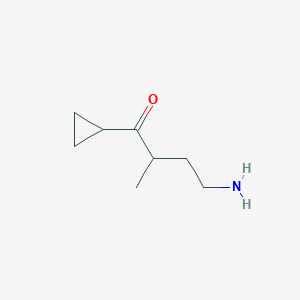
![2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13164886.png)
